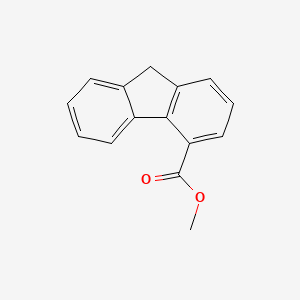![molecular formula C22H19BrClNO2 B4881714 3-[(4-bromophenyl)amino]-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-propanone](/img/structure/B4881714.png)
3-[(4-bromophenyl)amino]-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-bromophenyl)amino]-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-propanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BAPCP or BAPCP-1, and it has been synthesized using various methods. In
Scientific Research Applications
BAPCP-1 has been studied for its potential applications in scientific research, including its use as a fluorescent probe for imaging biological systems, as a potential antitumor agent, and as a potential inhibitor of protein kinases. BAPCP-1 has also been studied for its potential use as a biosensor for detecting metal ions and as a potential therapeutic agent for treating diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of BAPCP-1 is not fully understood, but it is believed to involve the inhibition of protein kinases and the activation of apoptotic pathways. BAPCP-1 has also been shown to induce cell cycle arrest and to inhibit cell proliferation in various cancer cell lines.
Biochemical and Physiological Effects
BAPCP-1 has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the activation of caspases. BAPCP-1 has also been shown to induce oxidative stress and to increase the production of reactive oxygen species in cancer cells.
Advantages and Limitations for Lab Experiments
BAPCP-1 has several advantages for lab experiments, including its high fluorescence intensity, its stability, and its low toxicity. However, BAPCP-1 also has some limitations, including its limited solubility in aqueous solutions and its potential for non-specific binding to proteins.
Future Directions
There are several future directions for the study of BAPCP-1, including its use as a biosensor for detecting metal ions, its potential applications as a therapeutic agent for treating diseases such as Alzheimer's and Parkinson's, and its potential use as a fluorescent probe for imaging biological systems. Further studies are also needed to fully understand the mechanism of action of BAPCP-1 and its potential applications in scientific research.
Synthesis Methods
BAPCP-1 has been synthesized using various methods, including the reaction of 4-bromoaniline, 4-chloroacetophenone, and 4-methoxybenzaldehyde in the presence of a base. Other methods include the reaction of 4-bromoaniline, 4-chloroacetophenone, and 4-methoxybenzaldehyde in the presence of a catalyst, or the reaction of 4-bromoaniline and 4-chloroacetophenone followed by the reaction with 4-methoxybenzaldehyde.
properties
IUPAC Name |
3-(4-bromoanilino)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrClNO2/c1-27-20-12-4-15(5-13-20)21(25-19-10-6-17(23)7-11-19)14-22(26)16-2-8-18(24)9-3-16/h2-13,21,25H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVXVKMIFYWALM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromoanilino)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(methylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4881632.png)

![5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881645.png)
![4-(2-oxo-2H-chromen-3-yl)-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4881647.png)
![N-{1-[1-(3-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4881651.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4881665.png)
![N,N-dibutyl-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4881670.png)

![N-(1-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4881691.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-propoxybenzamide](/img/structure/B4881694.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B4881696.png)
![N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B4881703.png)
![4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine](/img/structure/B4881707.png)
